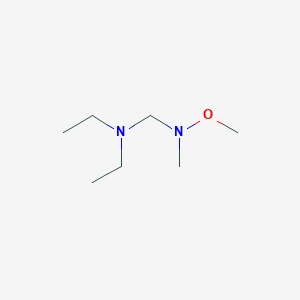
Methanediamine, N,N-diethyl-N'-methoxy-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a central carbon atom, with additional ethyl, methoxy, and methyl substituents. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- typically involves the reaction of diethylamine with formaldehyde and methanol under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as distillation and crystallization to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- depend on the type of reaction. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of various industrial products, including polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- can be compared with other similar compounds, such as:
Methanediamine, N,N,N’,N’-tetramethyl-: This compound has four methyl groups attached to the nitrogen atoms, making it structurally different and potentially leading to different chemical properties and applications.
Methanediamine, N,N,N’,N’-tetraethyl-: With four ethyl groups, this compound also differs in structure and may have unique reactivity and uses.
Methanediamine, N,N,N’,N’-tetramethoxy-:
The uniqueness of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
90691-20-6 |
|---|---|
Molecular Formula |
C7H18N2O |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
N',N'-diethyl-N-methoxy-N-methylmethanediamine |
InChI |
InChI=1S/C7H18N2O/c1-5-9(6-2)7-8(3)10-4/h5-7H2,1-4H3 |
InChI Key |
KLLDIUOJMRRHET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















